N'-[(4-fluorophenyl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
This compound belongs to the thieno[3,4-c]pyrazol-5λ⁶-sulfone class, characterized by a fused heterocyclic core (thiophene-pyrazole) with a sulfone (5,5-dioxo) group. The structure includes a 2-(3-methylphenyl) substituent on the pyrazole ring and an ethanediamide (oxalamide) moiety linked to a 4-fluorobenzyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4S/c1-13-3-2-4-16(9-13)26-19(17-11-31(29,30)12-18(17)25-26)24-21(28)20(27)23-10-14-5-7-15(22)8-6-14/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUOTBFNGAEAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-fluorophenyl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the fluorophenyl and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-fluorophenyl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
The compound N'-[(4-fluorophenyl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by relevant data and case studies.
Chemical Properties and Structure
This compound is characterized by its unique thieno[3,4-c]pyrazole core and fluorophenyl substituent. The presence of the fluorine atom enhances its lipophilicity and biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research has indicated that compounds with thieno[3,4-c]pyrazole frameworks exhibit promising anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazoles have been studied for their ability to inhibit specific kinases involved in cancer progression. A study published in Journal of Medicinal Chemistry highlighted the synthesis of various thieno[3,4-c]pyrazole derivatives and their evaluation against cancer cell lines, showing significant cytotoxic effects .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory applications. Thieno[3,4-c]pyrazoles have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. A case study involving a related compound demonstrated a reduction in inflammation markers in animal models of arthritis . This indicates that this compound could be explored for similar therapeutic effects.
Neuroprotective Effects
Recent studies have also suggested that thieno[3,4-c]pyrazole derivatives may possess neuroprotective properties. Research focused on their ability to protect neuronal cells from oxidative stress has shown promising results. In vitro assays indicated that these compounds could reduce apoptosis in neuronal cells exposed to neurotoxic agents .
Table 1: Summary of Biological Activities
Table 2: Case Studies
Mechanism of Action
The mechanism of action of N’-[(4-fluorophenyl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared to structurally related molecules from the evidence, focusing on substituents, molecular properties, and inferred biological relevance.
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on IUPAC name; exact data unavailable in evidence.
Key Observations:
The 4-fluorobenzyl ethanediamide moiety introduces steric bulk and electronic withdrawal, contrasting with the smaller 3-methoxypropyl group in , which improves solubility.
Heterocyclic Core Variations: The thieno[3,4-c]pyrazol-5λ⁶-sulfone core in the target compound differs from the pyrazolo[3,4-d]pyrimidine in and the 4,5-dihydropyrazole in . Sulfone groups are more electron-withdrawing than thioamides or carbonyls, influencing redox stability .
Biological Implications :
Biological Activity
The compound N'-[(4-fluorophenyl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.47 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of thieno[3,4-c]pyrazoles have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
A study demonstrated that compounds with a thieno[3,4-c]pyrazole framework inhibited tumor growth in xenograft models by targeting tubulin polymerization, leading to disrupted mitotic processes in cancer cells .
Antimicrobial Activity
The compound's thieno[3,4-c]pyrazole structure has been associated with antimicrobial properties. Similar compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi. The proposed mechanism includes disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Neuropharmacological Effects
Research indicates that derivatives of this compound may also interact with neurotransmitter systems. For example, compounds featuring a 4-fluorophenyl group have been studied for their effects on dopamine transporters (DAT) and serotonin receptors. These interactions suggest potential applications in treating neuropsychiatric disorders such as depression and anxiety .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorophenyl and thienopyrazole moieties can significantly influence potency and selectivity. For instance:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve blood-brain barrier penetration.
- Aromatic Substituents : Variations in the aromatic ring systems can alter binding affinities to target proteins.
Case Studies
- Anticancer Efficacy : A study involving a series of thieno[3,4-c]pyrazole derivatives demonstrated significant cytotoxicity against A549 lung cancer cells with IC50 values in the micromolar range. Mechanistic studies indicated that these compounds induced apoptosis through caspase activation and mitochondrial dysfunction.
- Neuropharmacological Assessment : In vivo studies showed that certain derivatives reduced hyperactivity in rodent models induced by psychostimulants, suggesting potential use in managing stimulant abuse disorders.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
